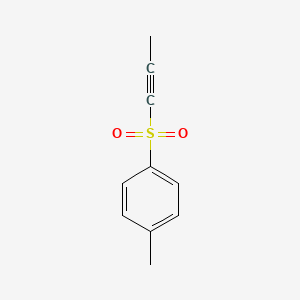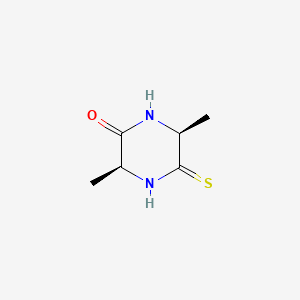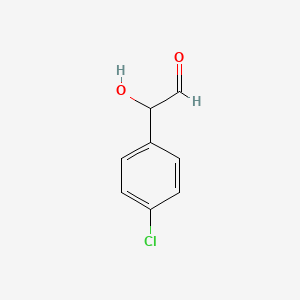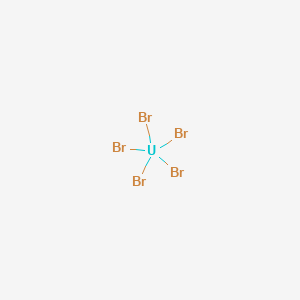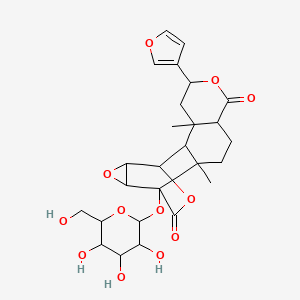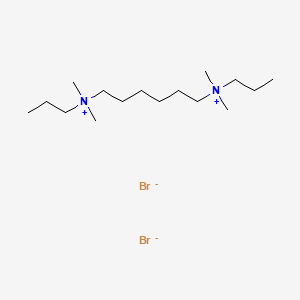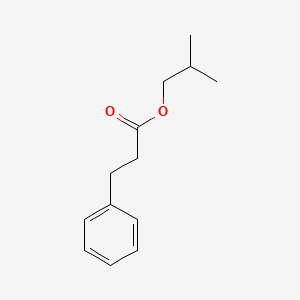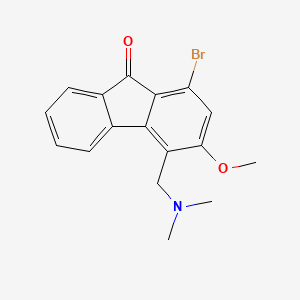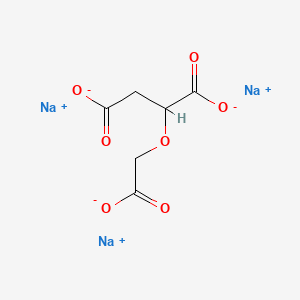
Trisodium (carboxylatomethoxy)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium (carboxylatomethoxy)succinate is an organic compound with the chemical formula C8H11Na3O7. It is commonly used as a metal cleaning agent, buffer, and complexing agent . The compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trisodium (carboxylatomethoxy)succinate typically involves the reaction of 1,2,3-trimellitic anhydride with an alkaline aqueous solution of an alkali metal . The process can be summarized as follows:
Formation of Trisodium Salt: 1,2,3-trimellitic anhydride reacts with an alkaline aqueous solution to form the trisodium salt.
Esterification: The trisodium salt is then esterified with dimethyl carbonate.
Crystallization: The final product is obtained through crystallization.
Industrial Production Methods: Industrial production methods follow similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Trisodium (carboxylatomethoxy)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Trisodium (carboxylatomethoxy)succinate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions.
Biology: The compound is employed in biological studies to investigate metal ion interactions with biomolecules.
Industry: The compound is used in industrial processes for metal cleaning and as a buffering agent.
作用機序
The mechanism of action of trisodium (carboxylatomethoxy)succinate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be utilized in various applications. The molecular targets and pathways involved include:
Chelation: The carboxylate and methoxy groups in the compound bind to metal ions, forming stable chelates.
類似化合物との比較
Trisodium citrate: Another trisodium salt with chelating properties.
Trisodium phosphate: Used as a cleaning agent and also has chelating abilities.
Disodium EDTA: A well-known chelating agent used in various applications.
Uniqueness: Trisodium (carboxylatomethoxy)succinate is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where strong and stable chelation is required .
特性
CAS番号 |
34128-01-3 |
|---|---|
分子式 |
C6H5Na3O7 |
分子量 |
258.07 g/mol |
IUPAC名 |
trisodium;2-(carboxylatomethoxy)butanedioate |
InChI |
InChI=1S/C6H8O7.3Na/c7-4(8)1-3(6(11)12)13-2-5(9)10;;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 |
InChIキー |
MPSJHIAGGNGGEZ-UHFFFAOYSA-K |
正規SMILES |
C(C(C(=O)[O-])OCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


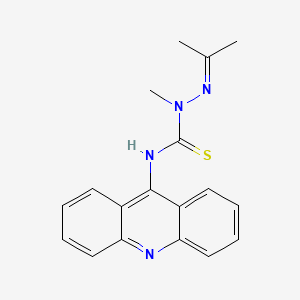
![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)

![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)
